1-Bromo-2-[(n-butyloxy)methyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(butoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHNQKGFIDUIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 2 N Butyloxy Methyl Benzene and Analogues
Direct Synthesis Approaches to Bromo-Alkoxy-Substituted Benzenes
Direct methods for synthesizing bromo-alkoxy-substituted benzenes offer an efficient and often more atom-economical approach. These strategies typically involve either the introduction of a bromine atom onto a pre-existing alkoxy-substituted benzene (B151609) or the formation of the ether linkage on a brominated benzene precursor.
Bromination Reactions of O-Alkyl-substituted Benzenes: Regioselectivity and Catalysis
The electrophilic aromatic substitution of O-alkyl-substituted benzenes is a common method for introducing a bromine atom. libretexts.org The alkoxy group is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the intermediate arenium ion. nih.gov However, this high reactivity can often lead to polybromination, making regioselective monobromination a significant challenge. japsr.inwku.edu
The choice of brominating agent and catalyst is crucial for controlling the reaction's outcome. While molecular bromine (Br₂) can be used, it often results in a mixture of ortho and para isomers, along with di- and tri-brominated products. japsr.in To enhance selectivity, milder brominating agents like N-bromosuccinimide (NBS) are frequently employed. nih.gov The use of catalysts can further influence the regioselectivity. For instance, zeolites have been shown to favor para-bromination of toluene (B28343) and similar substrates. nih.gov For achieving ortho-bromination, as required for the synthesis of 1-bromo-2-[(n-butyloxy)methyl]benzene from a (butoxymethyl)benzene precursor, specific directing groups or reaction conditions are necessary. For example, p-toluenesulfonic acid (pTsOH) has been used to mediate the ortho-bromination of para-substituted phenols with NBS. mdpi.com
The steric and electronic effects of the alkyl portion of the alkoxy group also play a role in determining the reaction rate and regioselectivity. nih.gov Studies on the bromination of various alkoxybenzenes have shown that increasing the steric bulk of the alkyl group can influence the ortho/para ratio. nih.gov
Etherification Strategies via Alkoxide and Halogenated Benzene Precursors
An alternative direct approach involves the formation of the ether bond, a reaction famously known as the Williamson ether synthesis. vedantu.com This method typically involves the reaction of an alkoxide with a halogenated benzene derivative. youtube.com In the context of synthesizing this compound, this would entail reacting the sodium or potassium salt of n-butanol (n-butoxide) with 1-bromo-2-(halomethyl)benzene.
The success of this S-N-2 reaction is highly dependent on the nature of the haloalkane. youtube.com Primary halides, such as a benzylic bromide, are ideal substrates as they are susceptible to backside attack by the nucleophilic alkoxide. youtube.com The choice of solvent is also important, with polar aprotic solvents like acetone (B3395972) or N,N-dimethylformamide (DMF) being commonly used to facilitate the reaction. nih.govorgsyn.org The base used to generate the alkoxide from the alcohol can also influence the reaction's efficiency. nih.gov
Convergent and Divergent Precursor-Based Synthetic Routes
Precursor-based strategies offer a more flexible and often more controlled approach to synthesizing complex molecules like this compound. These routes involve the sequential modification of a simpler, readily available starting material.
Utilization of Ortho-Brominated Toluene Derivatives as Starting Materials
o-Bromotoluene serves as a versatile and common starting material for the synthesis of this compound. orgsyn.org It can be prepared through various methods, including the diazotization of o-toluidine. orgsyn.org The methyl group of o-bromotoluene can then be functionalized to introduce the desired (n-butyloxy)methyl group.
A key transformation in this route is the benzylic bromination of o-bromotoluene. This radical substitution reaction selectively introduces a bromine atom at the benzylic position, yielding 1-bromo-2-(bromomethyl)benzene. cecri.res.inlibretexts.org N-bromosuccinimide (NBS) is a frequently used reagent for this purpose, as it provides a low, steady concentration of bromine, which favors the desired benzylic halogenation over competing aromatic bromination. libretexts.orgchemistrysteps.com The resulting benzylic bromide is a highly reactive intermediate, primed for subsequent nucleophilic substitution.
The final step in this convergent synthesis is the reaction of 1-bromo-2-(bromomethyl)benzene with n-butanol in the presence of a base to form the ether linkage. This Williamson ether synthesis proceeds via an S-N-2 mechanism, where the butoxide ion displaces the benzylic bromide. youtube.comchadsprep.com
| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Final Product |
| o-Bromotoluene | NBS, radical initiator | 1-Bromo-2-(bromomethyl)benzene | n-Butanol, Base | This compound |
Strategies Involving Benzylic Bromination and Subsequent Nucleophilic Substitution for Ether Formation
This strategy is a cornerstone of synthetic organic chemistry for introducing functionality adjacent to an aromatic ring. masterorganicchemistry.com The benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org This inherent reactivity allows for selective bromination at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. chemistrysteps.comyoutube.com
Once the benzylic bromide is formed, it becomes a versatile precursor for a variety of nucleophilic substitution reactions. youtube.com The formation of an ether, as required for the synthesis of this compound, is achieved by reacting the benzylic bromide with an alkoxide, in this case, n-butoxide. youtube.com This S-N-2 reaction is generally efficient with primary benzylic halides. youtube.com
A recent development in this area is the direct benzylic C-H etherification, which bypasses the isolation of the benzylic halide. nih.gov This method utilizes a base-promoted halogen transfer, enabling the in-situ generation of the benzyl (B1604629) halide which then reacts with the alcohol. nih.gov
| Precursor | Reaction | Intermediate | Reaction | Product |
| Alkylbenzene | Benzylic Bromination (e.g., NBS, light) | Benzylic Bromide | Nucleophilic Substitution (e.g., Alkoxide) | Benzyl Ether |
Approaches from other Bromo-functionalized Alkylbenzenes
The synthesis can also commence from other bromo-functionalized alkylbenzenes, offering alternative strategic pathways. For instance, one could start with a brominated benzaldehyde. Azide-functionalized ortho-bromobenzaldehyde has been synthesized through a multi-step process involving oxazoline (B21484) formation, directed ortho-metalation, and subsequent functional group manipulations. beilstein-journals.org While this specific example leads to an azide, the underlying principles of manipulating functional groups on a brominated benzene ring are broadly applicable.
Another approach could involve the alkylation of a substituted benzene with a suitable electrophile. For example, the synthesis of diaryl methanes has been achieved through the reaction of a benzyl alcohol with a substituted benzene in the presence of a Lewis acid like AlCl₃. nih.gov While not a direct route to the target molecule, this demonstrates the feasibility of forming new carbon-carbon bonds on a pre-functionalized aromatic ring.
Furthermore, the synthesis of various substituted bromobenzene (B47551) derivatives has been reported starting from bromoanilines. iaea.org These methods involve diazotization of the aniline (B41778) followed by reactions to introduce other functional groups. iaea.org This highlights the versatility of bromoanilines as synthetic intermediates.
| Starting Material | Key Transformation(s) | Potential Intermediate |
| p-Bromotoluene | Diazotization of p-toluidine | p-Bromotoluene orgsyn.org |
| Bromoanilines | Diazotization, Sandmeyer-type reactions | Various substituted bromobenzenes iaea.org |
| Brominated Benzaldehyde | Functional group interconversion | Functionalized bromobenzyl derivatives beilstein-journals.org |
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The efficiency of the Williamson ether synthesis is highly dependent on the choice of base, solvent, temperature, and the potential use of catalytic enhancers. numberanalytics.com
Influence of Base and Solvent
The selection of the base and solvent system is critical for maximizing the nucleophilicity of the alkoxide while minimizing side reactions. Strong bases are typically required to ensure complete deprotonation of the alcohol. Polar aprotic solvents are favored as they effectively solvate the cation of the base, leaving the alkoxide anion more free and reactive. numberanalytics.com
| Base | Solvent | Typical Yield (%) | Comments |
|---|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | >85 | Highly effective system; NaH is a strong, non-nucleophilic base. numberanalytics.com |
| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | ~90 | Strong base in a highly polar aprotic solvent, excellent for driving reaction forward. numberanalytics.com |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | Variable | A weaker base, often used in combination with phase-transfer catalysts or for more sensitive substrates. jk-sci.comacs.org |
| Sodium Hydroxide (NaOH) | Water/Organic (PTC) | Variable | Requires a phase-transfer catalyst to facilitate reaction between aqueous and organic phases. crdeepjournal.org |
Advanced Optimization Techniques
To further enhance reaction efficiency, modern synthetic methods can be employed.
Phase-Transfer Catalysis (PTC): In syntheses using an inorganic base like NaOH or K₂CO₃ with an organic solvent, the reactants exist in separate, immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the reaction by carrying the alkoxide anion from the aqueous or solid phase into the organic phase where it can react with the alkyl halide. youtube.comjetir.orgyoutube.com This technique can significantly increase reaction rates, improve yields, and allow for the use of milder, less expensive bases. crdeepjournal.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the rate of Williamson ether synthesis, reducing reaction times from many hours to mere minutes. numberanalytics.com This rapid and uniform heating often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur during prolonged heating. sacredheart.edu For instance, studies on similar etherifications have shown a reduction in reaction time from over an hour to just three minutes with optimized temperature and wattage. sacredheart.edu
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Heating |
|---|---|---|
| Reaction Time | 60-70 minutes | ~3 minutes sacredheart.edu |
| Energy Input | Sustained, less efficient | Targeted, highly efficient numberanalytics.com |
| Yield/Purity | Good | Often improved due to reduced side reactions sacredheart.edu |
Green Chemistry Principles in the Synthesis of Halogenated Ethers
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly applied to traditional reactions like the Williamson ether synthesis to enhance safety and sustainability. numberanalytics.com
Key Green Chemistry Strategies:
Safer Solvents and Solvent-Free Reactions: A primary goal is to replace hazardous and volatile organic solvents (VOCs) like DMF and DMSO. nih.gov Greener alternatives include water (often with surfactants or PTC), ionic liquids, or deep eutectic solvents. francis-press.comnumberanalytics.com An even more environmentally friendly approach is to conduct the reaction under solvent-free conditions, for example by adsorbing the reactants onto a solid support like alumina (B75360) or using only a liquid base. researchgate.net
Use of Recyclable Catalysts: Phase-transfer catalysts are beneficial not only for their rate enhancement but also because they are used in catalytic amounts and can often be recovered and reused, minimizing waste. youtube.comnumberanalytics.com The development of solid-supported catalysts offers an even more straightforward path to catalyst separation and recycling.
Atom Economy and Waste Reduction: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product (high atom economy). psu.edu While the Williamson synthesis inherently produces a salt byproduct, optimizing for near-quantitative yields minimizes waste. Alternative "green" versions have been explored, such as using weak alkylating agents like esters at very high temperatures to avoid salt production, though these methods are not yet broadly applicable. acs.org
| Green Approach | Description | Relevance to Halogenated Ether Synthesis |
|---|---|---|
| Solvent Replacement | Replacing hazardous solvents (e.g., DMF, halogenated solvents) with water, ionic liquids, or performing the reaction neat. nih.govresearchgate.net | Reduces environmental impact and improves process safety. Surfactant-assisted synthesis in water is a viable option. francis-press.com |
| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. nih.gov | Leads to faster, more efficient production with a smaller carbon footprint. sacredheart.edu |
| Recyclable Catalysts | Employing phase-transfer catalysts or solid-supported catalysts that can be easily separated and reused. numberanalytics.com | Minimizes catalyst waste and reduces overall process cost. |
| Alternative Reagents | Using less toxic alkylating agents, such as alkyl tosylates or dialkyl sulfates, in place of some alkyl halides. numberanalytics.com | Enhances the safety profile of the synthesis. |
By integrating these optimization strategies and green chemistry principles, the synthesis of this compound and its analogues can be performed in a manner that is not only high-yielding but also economically and environmentally responsible.
Chemical Reactivity and Transformation Mechanisms of 1 Bromo 2 N Butyloxy Methyl Benzene
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of the reaction are controlled by the substituents already present on the ring. unizin.org
The outcome of an EAS reaction on 1-bromo-2-[(n-butyloxy)methyl]benzene is determined by the combined directing effects of the bromo and (n-butyloxy)methyl groups.
Bromo Group: Halogens are a unique class of substituents. They are deactivating groups because their high electronegativity withdraws electron density from the ring inductively, making the ring less nucleophilic and slowing the reaction rate compared to benzene. ulethbridge.ca However, they are ortho-, para-directors because the lone pairs on the halogen can be donated via resonance, which helps to stabilize the cationic intermediate (the arenium ion) when the attack occurs at the ortho or para positions. unizin.org
(n-Butyloxy)methyl Group (-CH2OBu): This group is considered an activating group. The ether oxygen can donate its lone-pair electrons through resonance, increasing the electron density of the ring and making it more reactive than benzene. This resonance effect strongly directs incoming electrophiles to the ortho and para positions. The alkyl portion of the group also contributes a weak activating effect through induction.
When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. unizin.org Therefore, the (n-butyloxy)methyl group will primarily control the position of substitution.
The positions available for substitution on the this compound ring are C3, C4, C5, and C6. The regioselectivity is determined by considering the directing effects of both substituents and steric hindrance.
Directing Effect of -CH2OBu (at C2): Directs to its ortho position (C3) and para position (C5).
Directing Effect of -Br (at C1): Directs to its ortho position (C6) and para position (C4).
Since the activating -CH2OBu group governs the reaction, substitution is strongly favored at positions C3 and C5. youtube.com The positions favored by the deactivating bromo group (C4 and C6) are less likely to be substituted.
Between the two favored positions, C3 and C5, the final product distribution will be influenced by sterics. The (n-butyloxy)methyl group is sterically bulky. This bulk can hinder the approach of an electrophile to the adjacent C3 position. masterorganicchemistry.com In contrast, the C5 position is sterically unhindered. Therefore, while both isomers may form, substitution at the C5 position is often preferred, leading to 1-bromo-2-[(n-butyloxy)methyl]-5-(electrophile)benzene as the major product. nih.gov
Control over the isomer ratio can sometimes be achieved by modifying reaction conditions such as temperature and the choice of catalyst, which can influence the balance between electronic and steric control. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of an aryl bromide functionality makes this compound a suitable candidate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the 2-position of the butoxymethyl-substituted benzene ring.
The generally accepted mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The steric hindrance from the ortho-butoxymethyl group can influence the rate of the oxidative addition step. However, the use of bulky, electron-rich phosphine ligands on the palladium catalyst can facilitate this process for ortho-substituted substrates.
While specific data for this compound is not extensively documented, research on structurally similar ortho-substituted bromoanilines and other aryl bromides provides insight into typical reaction conditions. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-110 | 90-98 |
| CataCXium A Pd G3 | - | K₃PO₄ | 2-MeTHF | 80 | ~91 |
Heck Coupling and Other Palladium-Mediated Processes
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes, such as styrenes or acrylates, to introduce a vinyl group onto the aromatic ring.
The mechanism of the Heck reaction includes the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the active catalyst. libretexts.org
Table 2: Typical Parameters for Heck Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile (B52724) | 80-140 |
| PdCl₂ | None (ligandless) | NaOAc | NMP | 120-160 |
| Pd/C | - | K₂CO₃ | Water | 100 |
Emerging Catalytic Systems for Aryl Halide Functionalization
Recent advancements in catalysis have led to the development of highly active systems capable of functionalizing challenging substrates, including sterically hindered ortho-substituted aryl halides. These systems often employ sophisticated ligands that enhance the stability and reactivity of the palladium catalyst. acs.orgnih.gov
For a substrate like this compound, catalysts that are effective at lower temperatures and with lower catalyst loadings are of particular interest. N-heterocyclic carbenes (NHCs) have emerged as a robust class of ligands that can promote difficult cross-coupling reactions due to their strong σ-donating properties, which stabilize the palladium center. acs.org Furthermore, palladium pre-catalysts, which are air- and moisture-stable Pd(II) complexes, can be activated in situ to generate the active L1Pd(0) species, offering practical advantages in handling and reaction setup. acs.org Multimetallic catalysis, where two different metal catalysts work in concert, has also been shown to enable cross-coupling reactions between challenging partners, such as two different aryl halides. nih.gov
Oxidation and Reduction Pathways of the Butyloxy-methyl Moiety
The butyloxy-methyl group attached to the benzene ring is susceptible to oxidation at the benzylic position. The reaction conditions can be controlled to yield either the corresponding aldehyde or carboxylic acid.
Common oxidizing agents for benzylic ethers include N-Bromosuccinimide (NBS), which can lead to the formation of an aldehyde or, with further reaction, a methyl ester (if methanol is present). nih.gov The mechanism is believed to proceed through a free-radical bromination at the benzylic carbon, followed by elimination or hydrolysis. Stronger oxidizing agents like hot potassium permanganate (KMnO₄) or chromic acid will typically oxidize the benzylic carbon all the way to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.comlibretexts.org Milder and more selective reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can also be used for the oxidative cleavage of benzylic ethers to aldehydes, often under neutral conditions. acs.orgorganic-chemistry.org
Reduction of the butyloxy-methyl group is less common but could potentially be achieved under harsh conditions that cleave the ether bond, such as with strong acids or through hydrogenolysis, although the latter may also affect the aryl bromide.
Free Radical Reactions and their Mechanistic Peculiarities
The benzylic hydrogens on the carbon of the butyloxy-methyl group are susceptible to abstraction by free radicals. This is due to the resonance stabilization of the resulting benzylic radical by the adjacent aromatic ring. libretexts.org
A classic example of a free radical reaction at this position is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. libretexts.orgpearson.com
The mechanism involves three key stages:
Initiation: Homolytic cleavage of the initiator or the Br-Br bond (present in low concentration from NBS) to form radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen from the butyloxy-methyl group to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (generated from NBS and HBr) to form the brominated product and a new bromine radical, which continues the chain.
Termination: Combination of any two radical species to form a non-radical product.
The selectivity for the benzylic position over other positions is a key feature of this reaction due to the lower bond dissociation energy of the benzylic C-H bond. libretexts.org
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Bromo-2-[(n-butyloxy)methyl]benzene in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a complete picture of the atomic connectivity and chemical environment within the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronegativity of nearby atoms (Br, O) and the effects of the aromatic ring. Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
¹H NMR Spectroscopy:
Aromatic Protons: The four protons on the benzene (B151609) ring appear in the downfield region (typically δ 7.1-7.6 ppm). Due to the ortho-substitution pattern, they exhibit complex splitting patterns, often appearing as multiplets or distinct doublets and triplets.
Benzylic Methylene (B1212753) Protons (Ar-CH₂-O): A key singlet appears around δ 4.5 ppm. Its position is downfield due to the adjacent aromatic ring and the oxygen atom.
Oxymethylene Protons (-O-CH₂-): These protons, the first CH₂ group of the butyl chain attached to the ether oxygen, typically resonate as a triplet around δ 3.5 ppm.
Butyl Chain Protons: The remaining protons of the n-butyl group appear further upfield. The methylene group adjacent to the oxymethylene group is found around δ 1.6 ppm (sextet), followed by the next methylene group at approximately δ 1.4 ppm (sextet), and the terminal methyl group as a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy:
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine (C-Br) is typically found around δ 122 ppm, while the carbon attached to the benzylic group (C-CH₂) is near δ 138 ppm. The other four aromatic carbons (C-H) resonate between δ 127-133 ppm.
Aliphatic Carbons: The benzylic carbon (Ar-CH₂) signal appears around δ 72 ppm. The carbons of the n-butoxy group are observed at approximately δ 70 ppm (-O-CH₂-), δ 32 ppm (-O-CH₂-CH₂-), δ 19 ppm (-CH₂-CH₃), and δ 14 ppm for the terminal methyl carbon (-CH₃).
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Aromatic CH | 7.1 - 7.6 | m |
| Aromatic C-Br | - | - |
| Aromatic C-CH₂ | - | - |
| Ar-CH₂-O | ~4.5 | s |
| -O-CH₂- | ~3.5 | t |
| -CH₂-CH₂-CH₂-CH₃ | ~1.6 | sext |
| -CH₂-CH₃ | ~1.4 | sext |
| -CH₃ | ~0.9 | t |
Note: s = singlet, t = triplet, sext = sextet, m = multiplet. Predicted values are based on established principles of NMR spectroscopy.
While 1D NMR suggests the structure, 2D NMR experiments are crucial for definitive confirmation by establishing direct and long-range correlations between protons and carbons. emerypharma.comyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Key expected correlations include those between adjacent protons on the aromatic ring and, crucially, the sequential correlations through the n-butyl chain: H₃-CH₂ - ↔ -H₂ C-O-, and -CH₂ -CH₂- ↔ -H₂ C-CH₃.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹J_CH coupling). emerypharma.com It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its corresponding proton signal in the ¹H NMR spectrum. For example, the proton signal at ~4.5 ppm would show a cross-peak with the carbon signal at ~72 ppm, confirming the Ar-CH₂-O group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). emerypharma.com This technique pieces the entire molecular puzzle together. Critical HMBC correlations for this compound would include:
A cross-peak between the benzylic protons (Ar-CH₂, δ ~4.5) and the aromatic carbons, including the quaternary C-Br and C-CH₂ carbons, confirming the attachment of the side chain to the ring.
A correlation between the benzylic protons (Ar-CH₂) and the oxymethylene carbon (-O-CH₂, δ ~70), establishing the ether linkage.
Correlations from the oxymethylene protons (-O-CH₂, δ ~3.5) to the benzylic carbon (Ar-CH₂, δ ~72) and the next carbon in the butyl chain (δ ~32), confirming the butoxy group's position.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers further structural confirmation.
For this compound (C₁₁H₁₅BrO), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass of its molecular ion ([M]⁺˙). The presence of bromine is readily identified by a characteristic pair of peaks of nearly equal intensity, [M]⁺˙ and [M+2]⁺˙, corresponding to the natural isotopes ⁷⁹Br and ⁸¹Br. ulethbridge.ca
Key Predicted Fragmentation Pathways:
Formation of the 2-Bromobenzyl Cation: A common fragmentation involves the cleavage of the C-O bond, losing a butoxy radical (•OC₄H₉) to form the stable 2-bromobenzyl cation at m/z 169 and 171. This can rearrange to the very stable bromotropylium ion.
Loss of the Butyl Group: Cleavage of the ether C-O bond can also occur with charge retention on the butyl fragment, leading to a prominent peak for the butyl cation [C₄H₉]⁺ at m/z 57.
Alpha Cleavage: Loss of a butene molecule (C₄H₈) via a rearrangement can result in an ion at [M-56]⁺˙.
Predicted HRMS Data and Major Fragments
| Ion / Fragment | Formula | m/z (⁷⁹Br / ⁸¹Br) | Description |
| Molecular Ion | [C₁₁H₁₅BrO]⁺˙ | 242.03 / 244.03 | Parent molecular ion |
| Tropylium-type ion | [C₇H₆Br]⁺ | 169 / 171 | Loss of butoxy radical (•OC₄H₉) |
| Butyl Cation | [C₄H₉]⁺ | 57 | Cleavage of ether bond |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. libretexts.org
The IR spectrum of this compound would display several characteristic absorption bands:
C-H Stretching (Aliphatic): Strong, sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to the C-H bonds of the butyl and benzylic methylene groups. docbrown.info
C-H Stretching (Aromatic): Weaker absorptions typically appear just above 3000 cm⁻¹ (around 3010-3060 cm⁻¹). vscht.cz
C=C Stretching (Aromatic): One or two characteristic peaks for the aromatic ring are expected in the 1450-1600 cm⁻¹ region. libretexts.org
C-O-C Stretching (Ether): A strong, prominent absorption band identifying the ether linkage is expected in the 1070-1150 cm⁻¹ range.
C-H Out-of-Plane Bending: A strong band around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring. libretexts.org
C-Br Stretching: This absorption occurs at lower frequencies, typically in the fingerprint region between 500-650 cm⁻¹.
Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Strong |
| C-H Stretch | Aromatic (C-H) | 3010 - 3060 | Medium-Weak |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-O-C Stretch | Ether | 1070 - 1150 | Strong |
| C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic | ~750 | Strong |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods, particularly gas chromatography, are essential for determining the purity of this compound and for separating it from starting materials, solvents, and byproducts of its synthesis.
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. yzimgs.com
For purity assessment, a sample is injected into the GC, where it is vaporized and travels through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A common setup would involve:
Column: A long capillary column (e.g., 30 meters) with a non-polar or mid-polarity stationary phase, such as 5% phenyl polysiloxane.
Detector: A Flame Ionization Detector (FID) is typically used for quantitative analysis to determine the percentage purity. For more definitive identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS). thermofisher.com
GC analysis can effectively separate the target compound from potential impurities such as unreacted 2-bromobenzyl alcohol, 1-bromobutane, or the byproduct bis(2-bromobenzyl) ether. nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography (LC) Method Development
The development of a robust and reliable liquid chromatography (LC) method is crucial for the separation, identification, and quantification of this compound, as well as for the monitoring of related impurities during its synthesis and purification. While specific, validated LC methods for this compound are not extensively detailed in publicly available literature, a suitable method can be effectively developed based on the well-established chromatographic behavior of structurally similar compounds, such as other brominated benzene derivatives and benzyl (B1604629) ethers.
Typically, reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for the analysis of non-polar to moderately polar aromatic compounds like this compound. This approach utilizes a non-polar stationary phase, most commonly a C18 (octadecylsilane) bonded silica, and a polar mobile phase.
Methodology and Findings
A general RP-HPLC method suitable for the analysis of this compound and its related substances would likely involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.comsielc.com The high hydrophobicity of the butoxy and benzyl groups, along with the bromo substituent, dictates strong retention on a C18 column. Acetonitrile is a common organic modifier used to elute such compounds from the column. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase can help to sharpen peaks and improve the reproducibility of retention times, particularly if any ionizable impurities are present. researchgate.net
For instance, a study on the HPLC determination of four different benzene derivatives utilized a C18 column with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in water. researchgate.net Another method developed for benzyl butyl ether, a compound sharing the same ether linkage and alkyl chain, also employed a reversed-phase approach with an acetonitrile/water mobile phase. sielc.com Similarly, the analysis of other brominated aromatic compounds, such as 1-Bromo-2-methoxybenzene, has been successfully achieved using RP-HPLC with a C18 column and an acetonitrile/water mobile phase, indicating the suitability of this system for the target analyte. sielc.com
Detection is typically carried out using a UV detector, as the benzene ring in this compound provides a chromophore that absorbs in the UV region. A common detection wavelength for similar aromatic compounds is around 254 nm. researchgate.net
A proposed starting point for the LC method development for this compound is detailed in the table below. These parameters are based on the analysis of structurally related compounds and represent a solid foundation for further optimization.
Table 1: Proposed Initial HPLC Parameters for the Analysis of this compound
| Parameter | Suggested Condition | Rationale/Comments |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size, 150 x 4.6 mm | Standard for reversed-phase separation of non-polar aromatic compounds. researchgate.net |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. TFA is a common modifier to improve peak shape. researchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute the analyte from the non-polar stationary phase. sielc.comsielc.com |
| Elution Mode | Isocratic or Gradient | An initial isocratic run (e.g., 70:30 Acetonitrile:Water) can be used. A gradient elution may be necessary to separate impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a standard 4.6 mm ID HPLC column. |
| Column Temperature | 25 °C (Ambient) | A controlled temperature ensures retention time reproducibility. |
| Detection Wavelength | 254 nm | Common wavelength for the detection of aromatic compounds. researchgate.net |
| Injection Volume | 10 µL | A standard injection volume, which can be optimized based on sample concentration. |
Further method development would involve optimizing the mobile phase composition to achieve adequate retention and resolution of the main compound from any potential process-related impurities or degradation products. For example, the ratio of acetonitrile to water can be adjusted to control the retention time of this compound. An increase in the acetonitrile concentration will lead to a decrease in retention time. If impurities are present, a gradient elution, where the concentration of acetonitrile is gradually increased over the course of the analysis, may be required to achieve a complete separation of all components. The choice and concentration of the acidic modifier can also be fine-tuned to optimize peak symmetry.
Computational Chemistry and Molecular Modeling of 1 Bromo 2 N Butyloxy Methyl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules.
Density Functional Theory (DFT) Studies on Ground State Properties
DFT calculations are employed to determine the optimized geometry and electronic properties of 1-Bromo-2-[(n-butyloxy)methyl]benzene. By using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), one can predict bond lengths, bond angles, and dihedral angles in the molecule's ground state. For instance, studies on similar substituted benzenes have shown that the presence of substituents can lead to slight distortions in the benzene (B151609) ring from a perfect hexagonal geometry. doubtnut.com
The electronic properties, such as the dipole moment and the distribution of atomic charges, can also be calculated. These properties are crucial for understanding the molecule's polarity and its interactions with other molecules. In the case of this compound, the electronegative bromine and oxygen atoms are expected to lead to a significant dipole moment.
Table 1: Predicted Ground State Properties of 1-Bromo-2-(methoxymethyl)benzene (Analogue)
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 201.06 g/mol | - |
| XLogP3 | 2.3 | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 1 | - |
| InChIKey | QFAZLCRHLRJNAW-UHFFFAOYSA-N | - |
Data sourced from PubChem for the analogue 1-Bromo-2-(methoxymethyl)benzene. nih.gov
Investigation of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For aromatic compounds like this compound, the HOMO is typically a π-orbital of the benzene ring, while the LUMO is a π*-antibonding orbital. The presence of the bromine atom and the butoxymethyl group will influence the energies and distributions of these orbitals. The bromine atom, being electron-withdrawing, is expected to lower the energy of the HOMO, while the butoxymethyl group may have a more complex effect. Studies on substituted benzenes show that introducing electron-donating or -withdrawing groups can modulate the HOMO-LUMO gap. researchgate.net
Table 2: Conceptual HOMO-LUMO Properties
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in reactions. The bromine and ether oxygen lone pairs will likely contribute to orbitals near the HOMO level. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. The π* system of the benzene ring will be a major component of the LUMO. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and the energy of the lowest electronic excitation. Substituents will modulate this gap. |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The flexible n-butyloxy)methyl side chain of this compound can adopt various conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface and identifying the most stable conformers.
MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds in the butoxymethyl chain, a conformational search can be performed to identify low-energy structures. Subsequent geometry optimization using a more accurate method like DFT can then be used to refine the structures and relative energies of the most stable conformers. A study on the conformational isomerism of 1-bromo-2-propanol (B8343) highlighted the prevalence of gauche conformers due to hyperconjugation, a principle that could also influence the conformational preferences of the C-C-O-C backbone in the side chain of the target molecule. nih.gov
MD simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. These simulations can reveal the accessible conformations and the energy barriers between them, offering insights into the molecule's flexibility and the time-averaged distribution of conformers in a given environment.
Reaction Pathway Modeling and Transition State Analysis of Key Transformations
Computational methods can be used to model the reaction pathways of key transformations involving this compound. For example, in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can be used to locate the transition states and intermediates along the reaction coordinate.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the characterization of new compounds.
For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) spectra. The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes.
Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in the optimized geometry of the molecule, the chemical shifts can be predicted. These predictions can be instrumental in assigning the signals in experimental NMR spectra and confirming the structure of the molecule. The PubChem entry for the analogue 1-Bromo-2-phenoxy-benzene indicates the availability of experimental NMR data which can be used as a benchmark for computational predictions. nih.gov
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate in the Development of Complex Organic Molecules
The strategic placement of the bromo and butoxymethyl groups makes this compound a key intermediate in multi-step synthetic pathways. The bromine atom acts as a handle for cross-coupling reactions or metallation, while the ether linkage provides stability and influences the electronic properties of the benzene (B151609) ring.
While direct, large-scale applications in marketed pharmaceuticals or agrochemicals are not extensively documented, the structural motif of 1-Bromo-2-[(n-butyloxy)methyl]benzene is relevant to the synthesis of biologically active molecules. For instance, it can be a precursor to substituted biphenyls and other diaryl systems, which are common cores in various therapeutic agents. The bromo group allows for the introduction of other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings, which are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions would enable the linking of the benzene ring to other aromatic or heterocyclic systems, a common strategy in drug discovery.
The compound is a useful starting material for the synthesis of various heterocyclic compounds. Through a sequence of reactions, typically involving lithiation of the bromo-aromatic system followed by quenching with an appropriate electrophile, it is possible to construct fused ring systems. For example, reaction with an isocyanate after lithiation could lead to the formation of isoindolinone derivatives. Furthermore, intramolecular cyclization strategies can be envisioned where the butoxymethyl group or a derivative thereof participates in ring formation, leading to oxygen-containing heterocycles.
Design and Synthesis of Novel Derivatives for Specific Research Objectives
The true synthetic utility of this compound lies in its capacity for tailored modifications. Researchers can strategically alter its structure to fine-tune its properties for specific applications in materials science and medicinal chemistry.
The aromatic ring of this compound is amenable to a variety of functionalization reactions, allowing for the modulation of its electronic and steric properties.
Key Functionalization Reactions:
Cross-Coupling Reactions: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of alkyl, aryl, or alkynyl groups at the 1-position.
Lithiation and Electrophilic Quench: The bromine can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles to introduce functionalities like carboxyl groups (using CO2), aldehydes (using DMF), or other carbon or heteroatom substituents.
Direct C-H Activation: While more challenging, modern catalytic methods could potentially allow for the selective functionalization of the other C-H bonds on the aromatic ring, offering alternative pathways to polysubstituted derivatives.
These strategies are summarized in the table below:
| Reaction Type | Reagents | Introduced Functionality |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |
| Lithiation-Carboxylation | n-BuLi, then CO2 | Carboxylic acid |
| Lithiation-Formylation | n-BuLi, then DMF | Aldehyde |
Beyond the aromatic ring, the side chain offers further opportunities for structural diversification.
Ether Cleavage: The n-butyloxy group can be cleaved using strong acids like HBr or Lewis acids such as BBr3. This would unmask a benzylic alcohol, which can then be used for further transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification.
Benzylic Functionalization: While the benzylic protons are not highly acidic, under specific conditions (e.g., using a strong base or through radical mechanisms), functionalization at the benzylic position is conceivable. This could involve substitution of a hydrogen atom with another group, providing another point of attachment for building more complex structures.
Potential in Supramolecular Chemistry and Self-Assembly of Advanced Materials
The amphiphilic nature of derivatives of this compound, combining a polarizable aromatic core with a flexible alkyl chain, suggests potential applications in supramolecular chemistry. By introducing recognition motifs (e.g., hydrogen bonding groups, metal-coordinating ligands) through the functionalization strategies described above, novel molecules capable of self-assembly can be designed.
Contribution to Polymer Chemistry Research (e.g., as a monomer or functionalizing agent)
While "this compound" is a known chemical entity, extensive searches of scientific literature and chemical databases did not yield specific research findings detailing its direct application as a monomer for polymerization or as a functionalizing agent for modifying existing polymers. Its structural features, however, suggest theoretical potential in these areas of polymer chemistry.
The molecule possesses a brominated benzene ring, which can be a reactive site for various cross-coupling reactions, and a butoxymethyl group, which can influence the solubility and processing characteristics of a potential polymer. In theory, "this compound" could participate in polymerization through reactions involving the carbon-bromine bond. For instance, it could potentially be used in polycondensation reactions. One such example is the Suzuki coupling polymerization, a powerful method for forming carbon-carbon bonds, which typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org Similarly, the Gilch polymerization, often used to synthesize poly(p-phenylene vinylene) (PPV) and its derivatives, involves the use of a bis(halomethyl)benzene derivative as a monomer. nih.gov While not a direct fit, the bromo-functional group on "this compound" suggests a potential, though underexplored, role in related polycondensation methodologies.
The presence of the n-butyloxy)methyl side chain is significant. In many conjugated polymers, such as PPVs, the introduction of flexible alkoxy side chains is a common strategy to enhance their solubility in organic solvents. acs.orgresearchgate.net This improved solubility is crucial for the solution-based processing and fabrication of thin films for applications in organic electronics. The butoxy group in "this compound" could theoretically impart similar solubility-enhancing properties to a polymer derived from it.
Furthermore, the bromo- and (n-butyloxy)methyl- functionalities could serve as handles for post-polymerization modification. rsc.org This is a strategy where a polymer is first synthesized and then chemically altered to introduce new functional groups, thereby tailoring its properties for specific applications. chemrxiv.org For instance, the bromine atom could be a site for introducing other functional moieties after the initial polymer chain has been formed.
Despite these theoretical possibilities, it is important to reiterate that no published research to date explicitly describes the use of "this compound" in polymer synthesis or modification. The following table lists compounds with similar functionalities that have been utilized in polymer chemistry research, illustrating the types of structures that are more commonly employed.
| Compound Name | Application in Polymer Chemistry |
| 1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene | Monomer for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. nii.ac.jp |
| 1,3,5-Tris(bromomethyl)benzene | Monomer used to create hyperbranched PPV derivatives via the Gilch reaction. acs.org |
| Phenylboronic acid | A common reactant in Suzuki coupling polymerization with haloarenes. wikipedia.org |
| Vinyl ethers (e.g., isobutyl vinyl ether) | Monomers for living cationic polymerization. wikipedia.org |
The lack of specific research on "this compound" in polymer chemistry suggests that other monomers with similar functionalities may be more readily available, more reactive, or yield polymers with more desirable properties for current research applications.
Mechanistic and Kinetic Studies of Reactions Involving 1 Bromo 2 N Butyloxy Methyl Benzene
Elucidation of Reaction Kinetics and Rate Laws for Key Transformations
There is no specific information available in the surveyed literature regarding the reaction kinetics or the determination of rate laws for key transformations involving 1-Bromo-2-[(n-butyloxy)methyl]benzene. While this compound can theoretically participate in cross-coupling reactions typical for aryl bromides, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, dedicated studies to determine the order of reaction, rate constants, and the effect of reactant concentrations on the reaction rate for this particular substrate have not been published.
Thermodynamic Aspects of Chemical Transformations: Enthalpies and Free Energies
Specific thermodynamic data, such as the standard enthalpy of formation (ΔHf°) or Gibbs free energy of formation (ΔGf°), for this compound are not documented in publicly accessible thermodynamic databases or research articles. While thermodynamic properties for the parent compound, bromobenzene (B47551), are well-established, these values cannot be directly extrapolated to the substituted derivative due to the influence of the ortho-(n-butyloxy)methyl group on molecular stability and intermolecular interactions.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Bromo-2-[(n-butyloxy)methyl]benzene?
- Methodological Answer : The synthesis typically involves two steps: (1) introducing the n-butyloxymethyl group via Friedel-Crafts alkylation using n-butyl chloromethyl ether and a Lewis acid catalyst (e.g., AlCl₃), and (2) regioselective bromination at the ortho position. Bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or Br₂ in the presence of FeBr₃. For example, analogous compounds like 1-Bromo-2-((methoxymethoxy)methyl)benzene were synthesized using NBS/AIBN, yielding >80% purity .
| Bromination Agent | Catalyst/Initator | Reaction Time | Yield (%) |
|---|---|---|---|
| Br₂ | FeBr₃ | 6–8 h | 70–75 |
| NBS | AIBN (radical) | 12 h | 85–90 |
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the n-butyloxy chain (δ ~3.4–3.6 ppm for OCH₂, δ ~1.3–1.6 ppm for CH₂ groups) and aromatic protons (δ ~7.2–7.5 ppm). The bromine substituent deshields adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ≈ 258 (C₁₁H₁₅BrO) with isotopic patterns confirming bromine.
- X-ray Crystallography : Resolves spatial arrangement; similar compounds (e.g., 1-Bromo-2-(4-methoxyphenoxy)ethane) show weak π-stacking interactions .
Q. What are the common nucleophilic substitution reactions for this compound?
- Methodological Answer : The bromine atom undergoes SNAr (nucleophilic aromatic substitution) under basic conditions. For example:
- Methoxylation : React with NaOMe in DMF at 80°C to yield 2-[(n-butyloxy)methyl]-anisole.
- Amination : Use Pd-catalyzed Buchwald-Hartwig coupling with amines (e.g., morpholine) for C–N bond formation, though steric hindrance from the n-butyloxy group may reduce yields .
Advanced Research Questions
Q. How does steric hindrance from the n-butyloxy group influence reaction kinetics in cross-coupling reactions?
- Methodological Answer : The bulky n-butyloxy group reduces accessibility to the bromine atom, slowing reaction rates in cross-couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) on analogous compounds show increased activation energies (ΔG‡ ≈ 25–30 kcal/mol) due to steric effects. Experimental optimization may require:
- Bulky Ligands : Use XPhos or SPhos ligands to enhance Pd catalyst turnover .
- High-Temperature Conditions : Reactions at 100–120°C in toluene improve yields by 15–20% .
Q. What computational methods predict the electronic properties of brominated benzene derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and reactivity:
- Electrostatic Potential Maps : Highlight electrophilic regions (e.g., bromine’s σ-hole) for nucleophilic attack .
- Frontier Molecular Orbitals (FMOs) : Predict regioselectivity; the LUMO of this compound localizes at the bromine-adjacent carbon, favoring para-substitution in further reactions .
Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?
- Methodological Answer : In vitro assays with human liver microsomes (HLMs) can track metabolic pathways. For similar brominated ethers:
- Phase I Metabolism : Hydroxylation at the n-butyloxy chain (major) and debromination (minor) occur, detected via LC-MS/MS.
- Inhibition Studies : Competitive inhibition of CYP3A4 (IC₅₀ ≈ 15 µM) suggests potential drug-drug interactions .
Q. What strategies mitigate competing side reactions during functionalization?
- Methodological Answer : Competing reactions (e.g., elimination, dimerization) are minimized by:
- Low-Temperature Bromination : Using NBS at 0°C reduces radical side products .
- Protecting Groups : Temporarily protect the n-butyloxy group with TBSCl before bromination, then deprotect with TBAF .
Contradictions and Limitations in Current Data
- Bromination Efficiency : reports >90% yields with NBS/AIBN, while Br₂/FeBr₃ yields 70–75% due to competing electrophilic side reactions .
- Biological Activity : Some studies report antimicrobial activity (e.g., biofilm inhibition at 30 µM), while others show limited efficacy, possibly due to structural variations in substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
